molecular formula C29H34N2O6S B11206470 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11206470
M. Wt: 538.7 g/mol
InChI Key: NKJDAFCPOIKKJP-UHFFFAOYSA-N
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Description

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the dimethylphenoxy and dimethoxy groups. The final step involves the sulfonamide formation, which is achieved through the reaction of the intermediate compound with a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with biological targets involved in disease processes.

    Industry: It may find use in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. These interactions can trigger downstream signaling pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H34N2O6S

Molecular Weight

538.7 g/mol

IUPAC Name

4-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C29H34N2O6S/c1-19-13-20(2)15-23(14-19)37-18-26-25-17-28(36-6)27(35-5)16-22(25)11-12-31(26)29(32)21-7-9-24(10-8-21)38(33,34)30(3)4/h7-10,13-17,26H,11-12,18H2,1-6H3

InChI Key

NKJDAFCPOIKKJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OC)OC)C

Origin of Product

United States

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